molecular formula C9H14ClN3O B3390281 2-Chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide CAS No. 956726-53-7

2-Chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide

Cat. No. B3390281
CAS RN: 956726-53-7
M. Wt: 215.68 g/mol
InChI Key: MCQCGSGTRUNLKE-UHFFFAOYSA-N
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Description

“2-Chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide” is a chemical compound with the CAS Number: 956726-53-7 . It has a molecular weight of 215.68 . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide . The InChI code for this compound is 1S/C9H14ClN3O/c1-5(10)9(14)11-8-6(2)12-13(4)7(8)3/h5H,1-4H3,(H,11,14) .


Physical And Chemical Properties Analysis

The compound has a melting point of 120-121 degrees Celsius . It is a powder in physical form and is typically stored at room temperature .

Scientific Research Applications

2-Chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide has been used in a variety of scientific research applications. It has been studied for its potential therapeutic uses, as an inhibitor of the enzyme cytochrome P450 2C9, and as an inhibitor of the enzyme dihydrofolate reductase. It has also been studied for its potential use as an anti-inflammatory agent and for its potential use in the treatment of cancer.

Advantages and Limitations for Lab Experiments

The main advantages of using 2-Chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide in laboratory experiments are that it is relatively easy to synthesize and that it is relatively stable. It is also a relatively inexpensive compound. The main limitation of using this compound in laboratory experiments is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

In the future, 2-Chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide may be further studied for its potential therapeutic uses. It may be studied for its potential use as an anti-cancer agent and for its potential use in the treatment of inflammatory diseases. It may also be studied for its potential use as an inhibitor of the enzyme dihydrofolate reductase. Additionally, it may be studied for its potential use in the development of novel drugs and other compounds.

properties

IUPAC Name

2-chloro-N-(1,3,5-trimethylpyrazol-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O/c1-5(10)9(14)11-8-6(2)12-13(4)7(8)3/h5H,1-4H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQCGSGTRUNLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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